molecular formula C16H22O11 B8192600 [(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide

[(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide

Cat. No.: B8192600
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-XDSFWISGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide is a chemical compound with a complex structure that includes multiple acetoxy groups. This compound is often used in various chemical reactions and has applications in different scientific fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .

Major Products Formed

The major products formed from these reactions include acetic acid, various alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism by which [(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide exerts its effects involves the interaction of its acetoxy groups with various molecular targets. These interactions can lead to the formation of new bonds or the breaking of existing ones, depending on the reaction conditions . The molecular pathways involved are often complex and depend on the specific application of the compound .

Properties

IUPAC Name

[(3S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12?,13-,14?,15?,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-XDSFWISGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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